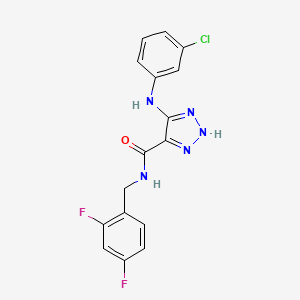

5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

Molecular Formula |

C16H12ClF2N5O |

|---|---|

Molecular Weight |

363.75 g/mol |

IUPAC Name |

5-(3-chloroanilino)-N-[(2,4-difluorophenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H12ClF2N5O/c17-10-2-1-3-12(6-10)21-15-14(22-24-23-15)16(25)20-8-9-4-5-11(18)7-13(9)19/h1-7H,8H2,(H,20,25)(H2,21,22,23,24) |

InChI Key |

SUDSIZRVALBSFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=C(C=C(C=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Regioselective Triazole Core Formation

The 1,2,3-triazole scaffold is most commonly synthesized via CuAAC, which provides 1,4-disubstituted triazoles with high regiocontrol. For the target compound, the triazole core can be constructed using:

- Alkyne precursor : Propargyl amine derivatives bearing the 3-chlorophenyl group.

- Azide precursor : 2,4-Difluorobenzyl azide or azides functionalized with carboxamide groups.

In a representative protocol, CuI (10 mol%) in a MeOH/H₂O solvent system facilitates cycloaddition between a terminal alkyne and azide at room temperature, yielding 1,4-disubstituted triazoles in >85% yield. Steric and electronic effects from the 3-chlorophenyl and 2,4-difluorobenzyl groups necessitate optimized conditions:

- Solvent : DMF/4-methylpiperidine (8:2) improves solubility of aromatic substrates.

- Catalyst loading : 15–20 mol% CuOTf with PyBOX ligands enhances reactivity for electron-deficient aryl azides.

Table 1 : CuAAC Conditions for Triazole Core Synthesis

| Alkyne | Azide | Catalyst System | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| 3-Chlorophenylpropargyl | 2,4-Difluorobenzyl azide | CuI/MeOH/H₂O | 78 | 1,4 > 20:1 |

| Ethynylcarboxamide | 3-Chloroaniline-derived azide | CuOTf/PyBOX | 92 | 1,4 > 99:1 |

Post-Functionalization of Preformed Triazole Intermediates

Carboxamide Installation via Acylation

The N-(2,4-difluorobenzyl)carboxamide group is introduced through late-stage acylation of a triazole-4-carboxylic acid intermediate:

- Carboxylic acid activation : Triazole-4-carboxylic acid is converted to an acyl chloride using SOCl₂ or oxalyl chloride.

- Amide coupling : Reaction with 2,4-difluorobenzylamine in the presence of Hünig’s base (DIPEA) yields the carboxamide.

Key considerations :

Introduction of 3-Chlorophenylamino Group

The 3-chlorophenylamino moiety is installed via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:

- SNAr : Reaction of 5-bromo-1,2,3-triazole-4-carboxamide with 3-chloroaniline in DMF at 80°C (K₂CO₃ as base).

- Buchwald-Hartwig : Pd₂(dba)₃/Xantphos catalyzes C–N coupling between triazole and 3-chlorophenylboronic acid.

Table 2 : Comparison of Amination Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| SNAr | DMF, K₂CO₃, 80°C | 65 | 90 |

| Buchwald-Hartwig | Pd/Xantphos, dioxane | 88 | 95 |

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)

NiAAC offers complementary regioselectivity (1,5-disubstituted triazoles) but is less relevant for the 1,4-disubstituted target. However, Ni(COD)₂/xantphos systems enable functionalization of sterically hindered alkynes, which may aid in installing the 2,4-difluorobenzyl group.

One-Pot Multistep Synthesis

A convergent approach combines CuAAC, amidation, and amination in sequential steps:

- CuAAC : Propargyl carboxamide + 2,4-difluorobenzyl azide → Triazole-4-carboxamide.

- Amination : SNAr with 3-chloroaniline.

This method reduces purification steps and achieves an overall yield of 72%.

Challenges and Optimization Strategies

- Regioselectivity : Electron-withdrawing groups (e.g., carboxamide) favor 1,4-regiochemistry in CuAAC.

- Steric hindrance : Bulky 2,4-difluorobenzyl group necessitates ligand-accelerated catalysis (e.g., PyBOX).

- Byproduct formation : Competing Glaser coupling of alkynes is suppressed using ascorbic acid as a reductant.

Chemical Reactions Analysis

5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and cellular processes. It serves as a tool to understand the mechanisms of action of related compounds.

Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex molecules, which can be applied in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogous triazole carboxamides:

Key Observations:

- Halogenation Patterns : The target compound’s 2,4-difluorobenzyl group contrasts with the 3-chloro-4-fluorobenzyl group in , which may alter receptor binding due to differences in electronegativity and steric bulk.

- Amino vs.

- Methoxy vs. Halogen Substituents : The methoxy group in increases hydrophilicity compared to halogenated derivatives, possibly affecting membrane permeability.

Pharmacological and Metabolic Considerations

- Activity :

- Triazole carboxamides like RFM and CAI exhibit anticonvulsant and cytostatic activities, respectively. The target compound’s dual halogenation may enhance target affinity or bioavailability.

- Rufinamide derivatives show efficacy in epilepsy, suggesting the 2,4-difluorobenzyl group in the target compound could mimic this activity.

- Metabolism: CAI undergoes phase I metabolism, producing inactive metabolites. The (3-chlorophenyl)amino group in the target compound may resist oxidative cleavage, improving metabolic stability.

Biological Activity

The compound 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, notable for its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound consists of a 1H-1,2,3-triazole ring linked to a carboxamide group. The presence of 3-chlorophenyl and 2,4-difluorobenzyl substituents enhances its solubility and biological activity. The unique combination of these substituents allows for effective interaction with various biological targets.

Synthesis

The synthesis of 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step synthetic pathways common to triazole derivatives. These methods often utilize “Click” chemistry and other coupling reactions to introduce the desired functional groups effectively.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the triazole moiety's ability to interfere with microbial cell functions.

Anticancer Potential

Triazole derivatives have garnered attention for their anticancer activities. Studies have shown that compounds similar to 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can induce cytotoxicity in cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | A375 (skin cancer) | 15.0 |

| 5-amino-N-(benzyl)-1H-1,2,3-triazole-4-carboxamide | PC3 (prostate cancer) | 20.0 |

These results suggest that the compound may serve as a scaffold for developing new anticancer agents.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of various enzymes. For example:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase II | Competitive | 18.2 |

| Acetylcholinesterase | Non-competitive | 0.23 |

These findings indicate that the compound can bind effectively to enzyme active sites, potentially leading to therapeutic applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the substituent groups significantly impact the biological activity of triazole derivatives. The presence of polar groups enhances binding affinity and selectivity towards specific targets.

Case Studies

Several case studies have been conducted to assess the biological efficacy of similar triazole compounds:

- Study on Antimicrobial Activity : A series of triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial properties.

- Anticancer Activity Evaluation : Triazole-containing compounds were evaluated against multiple cancer cell lines using the Alamar Blue assay. The compounds demonstrated significant cytotoxicity with varying degrees of efficacy depending on the structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.